molecular formula C13H17ClN2O B1300901 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone CAS No. 56056-37-2

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

Cat. No.: B1300901
CAS No.: 56056-37-2
M. Wt: 252.74 g/mol
InChI Key: LIOGCDLRYPBMGH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chloroethanone moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 4-benzylpiperazine with 2-chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-Benzylpiperazine and 2-chloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2-chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding alcohols and acids.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. .

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are valuable in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets in the body. The compound is known to act on the alpha2-adrenoreceptor, where it functions as an antagonist. This interaction inhibits negative feedback, leading to an increase in the release of noradrenaline . The compound’s structure allows it to bind to the receptor and exert its effects, making it a subject of interest in the study of adrenergic signaling pathways.

Comparison with Similar Compounds

1-(4-Benzylpiperazin-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOGCDLRYPBMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364210
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56056-37-2
Record name 1-(4-benzylpiperazin-1-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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